MS-275 acts as a histone deacetylase inhibitor (HDACi). [] HDACs are enzymes that remove acetyl groups from histones, proteins around which DNA is wrapped. [] By inhibiting HDACs, MS-275 promotes histone acetylation. [] This increase in acetylation can lead to a more open chromatin structure, potentially allowing for the re-expression of tumor suppressor genes. [] Additionally, MS-275's mechanism of action is believed to involve the induction of tumor cell differentiation, growth arrest, and apoptosis. []
Antitumor Activity: * MS-275 has demonstrated antitumor activity in preclinical studies and has been investigated in clinical trials for various types of cancers. [] * A study investigated the efficacy and safety of MS-275 in patients with pretreated metastatic melanoma. []
Histone Acetylation: * MS-275 has been shown to increase histone H3 and H4 acetylation levels in peripheral blood mononuclear cells. [] This finding suggests its potential to modulate gene expression. []
Pharmacokinetic Properties: * Pharmacokinetic studies in humans have shown that oral administration of MS-275 results in dose-dependent and dose-proportional increases in plasma concentrations. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: